(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Overview
Description
“(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” is a compound with the molecular formula C11H13NO4 . It is also known by other names such as O-ACETYL-L-TYROSINE, O-acetyltyrosine, and H-Tyr (Ac)-OH . The molecular weight of this compound is 223.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 223.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 223.08445790 g/mol . The topological polar surface area of the compound is 89.6 Ų .Scientific Research Applications
Environmental Impact and Degradation
Research on the degradation of acetaminophen, a compound related to (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, by advanced oxidation processes (AOPs) reveals insights into the environmental impact and potential for biotoxicity reduction. Advanced oxidation processes have been utilized to treat water containing acetaminophen, leading to various by-products. Studies emphasize the importance of understanding these processes to mitigate environmental threats and enhance water treatment technologies (Qutob et al., 2022).
Pharmacological Applications
Several studies delve into the pharmacodynamics and pharmacokinetics of substances like inosine pranobex, which shares a relationship with the compound of interest through its complex metabolism and therapeutic efficacy in treating viral infections and enhancing immune response (Campoli-Richards et al., 1986). This highlights the potential pharmacological applications of related compounds, including this compound, in developing treatments for various diseases.
Biotechnological Applications
The use of carboxylic acids in biotechnological applications, such as organic solvents and supercritical fluids for separation processes, offers insights into the versatility of this compound derivatives. Such compounds have shown potential in enhancing the efficiency of separation processes in an environmentally friendly manner, underscoring the biotechnological significance of understanding and utilizing these acids (Djas & Henczka, 2018).
Future Directions
While specific future directions for “(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid” were not found in the search results, boronic acids and their esters, which are structurally similar, are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, future research could potentially focus on the development of new drugs and drug delivery devices using this compound.
Mechanism of Action
Target of Action
AC-TYR(AC)-OH, also known as n,o-diacetyl-l-tyrosine or (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a complex compound with multiple potential targets. One of the primary targets of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment that gives color to our skin and hair . Another potential target could be the β-tubulin gene, as suggested by some studies .
Mode of Action
It’s suggested that the compound might interact with the tyrosinase enzyme, affecting its catalytic activities . In the case of β-tubulin, it’s hypothesized that the compound might affect the gene’s expression or function .
Biochemical Pathways
Given its potential interaction with tyrosinase, it might influence the melanogenesis pathway, which involves the conversion of tyrosine to melanin . If it interacts with β-tubulin, it could potentially affect microtubule dynamics and related cellular processes .
Pharmacokinetics
Studies suggest that similar compounds can be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the bioavailability of AC-TYR(AC)-OH is currently unknown and would require further investigation.
Result of Action
If it interacts with tyrosinase, it could potentially affect melanin production, leading to changes in skin and hair pigmentation . If it affects β-tubulin, it could influence cell division and other microtubule-dependent processes . In the context of disease, it has been suggested that AC-TYR(AC)-OH might have neuroprotective effects in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AC-TYR(AC)-OH. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938404 | |
Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-23-6 | |
Record name | N,O-Diacetyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-tyrosyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETYLTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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